2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide
Description
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-chlorophenoxy methyl substituent on the triazole ring and a 2-chlorophenyl acetamide moiety. Its molecular formula is C23H17Cl2N4O2S, with a molecular weight of 490.38 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms and a sulfur-containing thioether linkage, which may influence its physicochemical and biological properties .
Properties
Molecular Formula |
C23H18Cl2N4O2S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18Cl2N4O2S/c24-16-10-12-18(13-11-16)31-14-21-27-28-23(29(21)17-6-2-1-3-7-17)32-15-22(30)26-20-9-5-4-8-19(20)25/h1-13H,14-15H2,(H,26,30) |
InChI Key |
GTVYVOVENXKCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Preparation: 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
The triazole-thiol intermediate forms the core structure of the target compound. A typical synthesis begins with the reaction of 4-chlorophenol and chloroacetone in the presence of a base (e.g., K₂CO₃) to yield 1-(4-chlorophenoxy)acetone . Subsequent cyclization with thiosemicarbazide under acidic conditions generates the triazole ring. For example:
Table 1: Reaction Conditions for Triazole-Thiol Intermediate
| Reagent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiosemicarbazide | Ethanol | HCl | Reflux | 8 h | 78% |
| 1-(4-Chlorophenoxy)acetone | Ethanol | HCl | Reflux | 6 h | 80% |
Coupling with N-(2-Chlorophenyl)chloroacetamide
The thiol group of the triazole intermediate undergoes nucleophilic substitution with N-(2-chlorophenyl)chloroacetamide to form the final compound:
-
Triazole-thiol (1.0 equiv) and N-(2-chlorophenyl)chloroacetamide (1.2 equiv) are stirred in dry acetone with K₂CO₃ (2.0 equiv) at room temperature for 12–24 hours.
-
The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide (70–75% yield).
Table 2: Key Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dry acetone |
| Base | K₂CO₃ |
| Temperature | 25–30°C |
| Reaction Time | 18 h |
| Purification Method | Column Chromatography |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications include:
-
Solvent Optimization : Replacing acetone with toluene reduces costs and improves recovery rates.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., CuO nanoparticles) enhance reaction rates and reduce waste.
-
Continuous Flow Systems : Tubular reactors enable precise temperature control and higher throughput.
Table 3: Industrial vs. Laboratory Conditions
| Parameter | Laboratory | Industrial |
|---|---|---|
| Solvent | Acetone | Toluene |
| Catalyst | K₂CO₃ | CuO Nanoparticles |
| Reaction Scale | 10 g | 50 kg |
| Yield | 75% | 82% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example:
Table 4: Conventional vs. Microwave Synthesis
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Conventional | 18 h | 75% | High |
| Microwave | 20 min | 85% | Low |
Characterization and Quality Control
Critical analytical data for the compound include:
-
IR Spectroscopy : NH stretching at 3300 cm⁻¹ , C=O at 1670 cm⁻¹ , and C-S at 680 cm⁻¹ .
-
¹H NMR (DMSO-d₆) : δ 12.3 (s, 1H, NH), 7.5–7.2 (m, 9H, aromatic), 4.8 (s, 2H, CH₂).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research has shown that triazole derivatives exhibit potent antifungal activity against various fungal pathogens. The presence of the triazole ring is crucial for this activity as it interferes with the synthesis of ergosterol, an essential component of fungal cell membranes .
Antimicrobial Properties
In addition to antifungal effects, the compound has also been evaluated for its antimicrobial properties. Studies indicate that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents .
Fungicides
The compound's effectiveness as an antifungal agent extends to agricultural applications where it can be utilized as a fungicide. Its ability to control fungal diseases in crops can enhance agricultural productivity and reduce reliance on traditional fungicides that may have harmful environmental effects .
Polymer Chemistry
In material science, compounds like 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide are being explored for their potential use in creating new polymer materials with enhanced properties. The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of chlorine atoms (e.g., 2-chlorophenyl vs. 2,6-dichlorophenyl) significantly alters steric and electronic profiles.
- Triazole Ring Modifications : Replacing the 4-phenyl group with a 4-methylphenyl () or 4-allyl () group affects solubility and crystallinity. The methyl group enhances lipophilicity, while allyl groups may introduce reactivity for further functionalization .
- Electronic Effects: The 4-chlorophenoxy methyl group in the target compound introduces an oxygen atom, which may improve hydrogen-bonding capacity compared to sulfur-containing analogs (e.g., ’s methylsulfanyl benzyl group) .
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1678 cm⁻¹ , consistent with ’s acetamide derivatives . Sulfur-containing analogs (e.g., ) show additional peaks for C–S stretches near 680 cm⁻¹ .
- Thermal Stability : Compounds with bulkier substituents (e.g., cyclohexyl in ) exhibit higher melting points (>200°C), whereas allyl-substituted derivatives () may have lower thermal stability due to flexible side chains .
Biological Activity
The compound 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, emphasizing its anticancer properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process starting from 5-(4-chlorophenoxy)methyl-4-phenyl-1,2,4-triazoline-3-thione and N-(2-chlorophenyl)acetamide . The reaction is typically conducted in dry acetone with the presence of anhydrous potassium carbonate as a base. The yield of the reaction is reported to be around 80%, with a melting point of 463 K .
Characterization Techniques:
- Infrared Spectroscopy (IR): Characteristic peaks at 3300 cm (NH stretching) and 1670 cm (C=O stretching).
- Nuclear Magnetic Resonance (NMR): Signals indicative of the molecular structure were observed in DMSO-d6.
Anticancer Activity
The biological evaluation of this compound reveals significant anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines:
These values indicate that the compound has potent activity against these cancer types, suggesting a mechanism that may involve apoptosis induction or inhibition of cell proliferation.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases, with reported IC50 values of 0.24 µM for EGFR .
- Induction of Apoptosis: Compounds similar in structure have been documented to induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .
- Interaction with DNA: Some studies suggest that triazole derivatives can intercalate into DNA or affect its topology, leading to impaired replication and transcription.
Case Studies
Recent research has highlighted the effectiveness of triazole derivatives like our compound in clinical settings:
- A study evaluating a series of triazole derivatives found that those with similar structural motifs displayed significant cytotoxicity against leukemia and solid tumors .
- Another investigation focused on the structure-activity relationship (SAR) demonstrated that modifications at specific positions on the triazole ring can enhance anticancer activity significantly.
Q & A
Q. What are the optimal synthetic routes for 2-((5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide, and how can yield and purity be maximized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole core, followed by functionalization with chlorophenoxy and thioacetamide groups. Key steps include:
- Step 1: Cyclocondensation of thiocarbazide derivatives with substituted benzaldehydes to form the 1,2,4-triazole ring .
- Step 2: Alkylation of the triazole with 4-chlorophenoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Thioether formation via nucleophilic substitution using 2-chlorophenylacetamide thiol intermediates .
Critical Parameters: - Temperature control (60–80°C for cyclocondensation, room temperature for alkylation).
- Solvent selection (DMF or ethanol for solubility and reaction efficiency) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 4.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 499.0824) .
- X-ray Crystallography: Resolves 3D conformation and confirms bond angles/distances, especially for the triazole-thioacetamide linkage .
Q. What are the compound’s key structural features influencing its reactivity?
- Methodological Answer:
- Triazole Ring: Acts as a hydrogen bond acceptor, enhancing interactions with biological targets .
- Thioether Linkage: Susceptible to oxidation (e.g., forming sulfoxides) under acidic conditions .
- Chlorophenoxy Group: Electron-withdrawing nature stabilizes the molecule and influences solubility (logP ≈ 3.8 predicted via computational methods) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer:
- Modification Sites:
| Site | Modification | Impact |
|---|---|---|
| Triazole C-5 | Replace 4-chlorophenoxy with fluorophenoxy | Alters lipophilicity and target affinity |
| Thioether | Oxidize to sulfone | Enhances metabolic stability |
- Experimental Design:
- Synthesize analogs via parallel synthesis.
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed descriptors (e.g., molecular docking scores) .
Q. What computational strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Identify binding modes with target proteins (e.g., kinase inhibitors) and explain variations in IC₅₀ values across studies .
- QSAR Modeling: Use descriptors like polar surface area (PSA) and H-bond donors to predict discrepancies in cell permeability .
- Meta-Analysis: Compare datasets from independent studies using standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer:
- Stability Studies:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2.0 (gastric) | Hydrolysis of thioether | 2.3 hours |
| pH 7.4 (physiological) | Oxidation to sulfoxide | 48 hours |
| 60°C (thermal) | Triazole ring decomposition | >72 hours |
Q. What in vitro models are suitable for elucidating its mechanism of action?
- Methodological Answer:
- Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR, VEGFR) to identify targets .
- Cytotoxicity Screening: NCI-60 cell line panel to assess selectivity and potency .
- Fluorescence Polarization: Measure binding affinity to DNA or protein targets .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer:
- Solubility Table:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | 0.12 | |
| DMSO | 45.6 | |
| Ethanol | 8.9 |
- Resolution: Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms). Use powder X-ray diffraction (PXRD) to verify physical state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
